5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine
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Overview
Description
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 5-fluoro-2-hydroxypyridine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Agrochemicals: It is investigated for its potential use in developing new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 5-Fluoro-2-methoxypyridine
- 2-Fluoro-5-fluoropyridine
Uniqueness
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science .
Biological Activity
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of the Compound
This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring. The fluorine substitution is known to enhance metabolic stability and biological activity, making such compounds valuable in drug design and development.
The biological activity of this compound can be attributed to its interaction with various biological targets. The fluorine atom can increase binding affinity to specific receptors or enzymes, which may lead to improved therapeutic outcomes. This compound has been investigated for its potential effects on central nervous system disorders, cancer, and anti-inflammatory activities .
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Compound | COX Inhibition IC50 (µmol) | Reference |
---|---|---|
5-Fluoro-2-(methoxy)pyridine | 0.04 ± 0.01 | |
Celecoxib (standard) | 0.04 ± 0.01 |
In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation.
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. The presence of electron-donating groups has been associated with increased antibacterial activity .
Case Studies
Several case studies highlight the therapeutic applications of pyridine derivatives:
-
Case Study: COX Inhibition
A study evaluated several pyridine-based compounds for their COX inhibitory effects, revealing that some derivatives exhibited selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . -
Case Study: Cancer Cell Line Testing
In vitro testing against multiple cancer cell lines demonstrated that certain analogs of this compound showed significant cytotoxicity, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
5-fluoro-2-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMAXNUASLIDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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